3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole group and a trifluoromethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by reacting with appropriate sulfonyl chlorides to introduce the trifluoromethoxybenzenesulfonyl group.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the functionalized piperidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxybenzenesulfonyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-methoxybenzenesulfonyl]piperidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-chlorobenzenesulfonyl]piperidine: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate compared to its analogs.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-10-13(9-20-21)12-3-2-8-22(11-12)26(23,24)15-6-4-14(5-7-15)25-16(17,18)19/h4-7,9-10,12H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQBJLJIZVZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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